9,10-Epoxystearate

lipid biochemistry epoxide hydrolase xenobiotic metabolism

9,10-Epoxystearate (CAS 2443-39-2 as free acid; conjugate base form C₁₈H₃₃O₃⁻ predominant at physiological pH) is an epoxy octadecanoic acid derivative belonging to the long-chain epoxy fatty acid class. It exists as cis and trans diastereomers arising from epoxidation of oleic and elaidic acids respectively, with the internal oxirane ring positioned at C9–C10 of the C18 chain.

Molecular Formula C18H33O3-
Molecular Weight 297.5 g/mol
Cat. No. B1258512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Epoxystearate
Synonyms9,10-epoxyoctadecanoic acid
9,10-epoxystearic acid
9,10-epoxystearic acid, (cis)-isomer
9,10-epoxystearic acid, (trans)-isomer
9,10-epoxystearic acid, 14C-acid
9,10-epoxystearic acid, ammonium salt
9,10-epoxystearic acid, potassium salt
9,10-epoxystearic acid, sodium salt
cis-9,10-epoxystearic acid
Molecular FormulaC18H33O3-
Molecular Weight297.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1C(O1)CCCCCCCC(=O)[O-]
InChIInChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/p-1
InChIKeyIMYZYCNQZDBZBQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Epoxystearate Procurement Guide: Sourcing an Epoxy Fatty Acid with Defined Stereochemistry and Quantifiable Performance Differentiation


9,10-Epoxystearate (CAS 2443-39-2 as free acid; conjugate base form C₁₈H₃₃O₃⁻ predominant at physiological pH) is an epoxy octadecanoic acid derivative belonging to the long-chain epoxy fatty acid class [1]. It exists as cis and trans diastereomers arising from epoxidation of oleic and elaidic acids respectively, with the internal oxirane ring positioned at C9–C10 of the C18 chain [2]. The compound serves as both a bioactive lipid metabolite—functioning as a substrate for soluble epoxide hydrolases, glutathione S-transferases, and cytochrome P450 enzymes—and a versatile industrial intermediate for bio-based polyesters, polyethers, PVC plasticizer-stabilizers, and epoxy coating monomers [3]. Critically, its biological and materials performance is exquisitely sensitive to stereochemistry (cis/trans), derivatization state (free acid vs. ester), and oxirane position, meaning that procurement decisions must be driven by specification-level differentiation rather than class-level assumptions [4].

Stereochemistry cis vs trans oxirane dictates enzyme kinetics and plasticizer low-temperature properties
Derivatization Free acid required for enantioselective epoxide hydrolase; methyl ester loses discrimination
Oxirane position C9-C10 epoxy differentiates from vernolic/coronaric acids in polymer crosslinking and stability

Why Generic Substitution of 9,10-Epoxystearate with Other Epoxy Fatty Acids or Ester Derivatives Fails: Stereochemical, Positional, and Functional-Group Determinants


Epoxy fatty acids are not a fungible commodity class. For 9,10-epoxystearate, three structural variables dictate function: (i) cis versus trans oxirane configuration—the trans isomer is a poorer PVC plasticizer with inferior low-temperature properties and exhibits different epoxide hydrolase substrate kinetics [1]; (ii) free carboxylic acid versus methyl ester derivatization—soybean epoxide hydrolase enantioselectivity (V/Km ~20 for the preferred enantiomer) is largely abolished upon methyl esterification, meaning the free acid and ester forms are not interchangeable for enzymatic studies or kinetic resolution applications [2]; (iii) oxirane position—9,10-epoxystearate (saturated chain) differs fundamentally from vernolic acid (12,13-epoxy-9-octadecenoic acid, which retains a double bond) and coronaric acid (9,10-epoxy-12-octadecenoic acid) in both biological stability and polymer crosslinking behavior [3]. Substituting any of these parameters without quantitative validation introduces uncontrolled variability in hydration kinetics, polymer network architecture, gastric stability, and plasticizer extraction resistance [4].

1
cis/trans isomer substitution may shift plasticizer low-temperature flex and epoxide hydrolase substrate turnover — properties are stereochemistry-dependent.
2
Methyl ester versus free acid forms are not interchangeable for enzymatic kinetic resolution; methyl esterification largely abolishes enantioselectivity.
3
Positional isomer (9,10- vs. 12,13-epoxy) introduces different polymer network architecture and gastric stability — class-level substitution may not transfer performance.

9,10-Epoxystearate Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Closest Analogs


Epoxide Hydrolase Substrate Turnover: Methyl cis-9,10-Epoxystearate Hydrated 20-Fold Faster Than Cholesterol-5α,6α-Epoxide in Rat Lung Microsomes

In a direct comparative study using rat lung microsomal epoxide hydrolase (EC 3.3.2.3), methyl cis-9,10-epoxystearate was hydrated 20-times more rapidly than the steroid epoxide cholest-5α,6α-epoxy-3β-ol, establishing that this fatty acid epoxide is a markedly preferred substrate for the pulmonary epoxide hydrolase isoform [1]. Furthermore, liver microsomal epoxide hydrolase activity against methyl epoxystearate was over 8-fold higher than lung microsomal activity, whereas activity against cholesterol epoxide was 40-fold greater in liver, demonstrating tissue-specific substrate discrimination [1]. Cholesterol epoxide acted as an effective competitive inhibitor of methyl epoxystearate hydration despite being a poor substrate, indicating differential binding modes at the active site [1].

Epoxide hydrolase turnover
Head-to-head
20-fold faster hydration vs. cholesterol epoxide
Supports pulmonary epoxide hydrolase kinetic studies
Rat lung microsomal preparation; tissue-specific substrate discrimination observed
lipid biochemistry epoxide hydrolase xenobiotic metabolism

Gastric Stability: Methyl 9,10-Epoxystearate Undergoes Significant Acid-Catalyzed Degradation (17.8–58.8% Loss) Whereas Methyl 12-Oxostearate and Methyl 12-Hydroxystearate Remain Unaltered

Under simulated in vitro gastric conditions, methyl 9,10-epoxystearate exhibited losses in the range of 17.8–58.8%, attributed to acid-catalyzed oxirane ring opening, while methyl 12-oxostearate and methyl 12-hydroxystearate—bearing keto and hydroxyl functionalities at C12 respectively—showed no measurable degradation [1]. The epoxide ring was converted to the corresponding diol (methyl 9,10-dihydroxystearate was detected post-digestion), confirming that the oxirane moiety, not the ester linkage or alkyl chain, is the locus of gastric instability [1]. Methyl linoleate hydroperoxides showed even greater losses (42.3–61.7%), consistent with the known acid-lability of hydroperoxides [1].

Gastric stability
Method context
17.8–58.8% loss (epoxy) vs. 0% loss (keto/hydroxy analogs)
Not a stable marker; acid-catalyzed oxirane ring opening in gastric conditions
In vitro simulated gastric digestion; diol formation confirmed
food chemistry gastric digestion lipid oxidation

Enantioselectivity Requirement: Soybean Epoxide Hydrolase Discriminates Free Acid 9,10-Epoxystearate (V/Km ~20) but Loses Selectivity with the Methyl Ester Derivative

Soybean soluble epoxide hydrolase exhibits strong enantiomeric discrimination toward cis-9,10-epoxystearic acid, preferentially hydrating the cis-9R,10S enantiomer with a V/Km ratio approximately 20-fold higher than the alternate enantiomer [1]. This high enantioselectivity is absolutely dependent on the free carboxylic acid functionality: when the methyl ester (methyl cis-9,10-epoxystearate) is used as substrate, enantioselectivity is substantially reduced or lost, indicating that the carboxyl group is essential for proper positioning within the enzyme active site [1]. Additionally, cis-9,10-epoxy-18-hydroxystearic acid—a cutin monomer with an ω-hydroxyl group—was a 19-fold poorer substrate than 9,10-epoxystearic acid when comparing V/Km ratios for the respective preferred enantiomers [1].

Enantioselectivity requirement
Head-to-head
V/Km ~20 for free acid; lost with methyl ester
Free acid mandatory for enzymatic resolution; methyl ester fails to engage enantiorecognition
Soybean epoxide hydrolase; chiral-phase HPLC under low substrate concentration
enzymology kinetic resolution plant biochemistry

Thermoxidation Stereochemical Outcome: Methyl Oleate vs. Methyl Elaidate Produce cis/trans-9,10-Epoxystearate at Distinct threo/erythro Ratios of 2.3 vs. 6.2

When methyl oleate (cis-9-octadecenoate, MeOl) and methyl elaidate (trans-9-octadecenoate, MeEl) were separately thermoxidized at 200 °C for 30 min, the resulting isomeric 9,10-epoxystearic methyl esters were formed at markedly different threo/erythro ratios: 2.3 for MeOl-derived epoxides and 6.2 for MeEl-derived epoxides [1]. This 2.7-fold difference in diastereomeric product distribution reflects the stereochemical memory imparted by the parent alkene geometry during peroxyl-radical-mediated epoxidation, with the trans-alkene (MeEl) favoring threo-epoxide formation more strongly [1]. Dimeric product yields were comparable (1.4% from MeOl vs. 1.6% from MeEl), suggesting similar overall oxidative susceptibility despite divergent epoxide stereochemistry [1].

Thermoxidation stereochemistry
Method context
threo/erythro ratio 2.3 (cis-oleate) vs. 6.2 (trans-elaidate)
Precursor geometry dictates epoxide diastereomer distribution; single-isomer standard risks quantitation error
200 °C thermoxidation; GC–ion-trap MS
lipid oxidation analytical chemistry thermal processing

Coating Hydrophobicity: Crosslinked Bis-(9,10-epoxystearic acid) 1,2-Ethanediyl Ester (EEDE) Achieves Water Contact Angle of 98°, Exceeding Commercial DGEBA-Based Networks

Bis-(9,10-epoxystearic acid) 1,2-ethanediyl ester (EEDE), a diepoxy monomer synthesized from oleic acid via esterification with ethylene glycol followed by epoxidation, was evaluated against commercial diepoxy monomers in photoinitiated cationic polymerization. Crosslinked poly-EEDE films achieved a water contact angle of 98°, indicating higher hydrophobicity compared to films derived from diglycidyl ether of bisphenol A (DGEBA) and other commercial diepoxides [1]. Although EEDE and its monoepoxy analog (9,10-epoxystearic acid methyl ester, EME) exhibited lower photoreactivity than DGEBA and 1,4-butanediol diglycidyl ether (BDDE), EEDE-DGEBA copolymer networks maintained crosslink density nearly identical to pure DGEBA networks while incorporating aliphatic EEDE segments that reduce glass transition temperature and impart flexibility [1]. The defined two-epoxy-group structure of EEDE—in contrast to the variable epoxy content of epoxidized triglycerides—enables reproducible network architecture [1].

Coating hydrophobicity
Head-to-head
Water contact angle 98°; defined diepoxy functionality (EEDE)
Reproducible crosslink density vs. epoxidized triglycerides; higher hydrophobicity than DGEBA networks
Photoinitiated cationic polymerization; EEDE homopolymer and DGEBA copolymer films
bio-based coatings photopolymerization surface science

Plasticizer Low-Temperature Flexibility: Allyl 9,10-Epoxystearate (Tf = −43.5 °C) vs. Glycidyl Epoxystearate (Tf = −29.4 °C) in PVC Formulations

In a systematic structure-performance study of nine epoxidized fatty acid esters as PVC plasticizers, allyl 9,10-epoxystearate—bearing the internally positioned 9,10-oxirane group with an allyl ester terminus—exhibited a Clash-Berg stiffness temperature (Tf at 135,000 psi) of −43.5 °C, substantially lower than glycidyl epoxystearate (Tf = −29.4 °C), a compound with a terminal oxirane in the glycidyl ester moiety [1]. The 14.1 °C lower Tf translates to superior low-temperature flexibility retention for the internally epoxidized derivative. Additionally, the trans isomer of a cis-trans epoxy pair was generally a poorer plasticizer than the cis isomer, especially in low-temperature properties, and internally positioned oxirane groups in long chains imparted greater stabilizing and plasticizing efficacy than terminal oxirane groups in short chains [1]. Glycidyl epoxystearate exhibited approximately 50% higher oxirane oxygen content than allyl epoxystearate, conferring slightly superior heat stability but also greater polarity and higher soapy water extractability [1].

Plasticizer low‑temp flexibility
Head-to-head
Tf −43.5 °C (allyl ester) vs. −29.4 °C (glycidyl ester)
Internal 9,10-oxirane and cis configuration improve cold-flex performance over terminal epoxide or trans isomers
Clash-Berg stiffness, 50 phr PVC; cis-butyl epoxystearate Tf −46.2 °C
PVC plasticizers low-temperature flexibility structure-property relationships

Validated Application Scenarios for 9,10-Epoxystearate: Where Quantitative Differentiation Drives Procurement Decisions


Enzymatic Kinetic Resolution for Enantiopure Dihydroxy Fatty Acid Production

The soybean epoxide hydrolase system requires the free acid form of cis-9,10-epoxystearate to achieve the enantiomeric discrimination (V/Km ~20 for cis-9R,10S over cis-9S,10R) that enables preparative kinetic resolution. The methyl ester derivative is unsuitable because enantioselectivity is largely abolished upon esterification [1]. This scenario applies to biosynthesis of threo-9R,10R-dihydroxystearic acid—a naturally occurring plant cutin precursor—where enantiomeric purity of the product depends directly on procurement of the correct substrate form. The 19-fold lower V/Km of cis-9,10-epoxy-18-hydroxystearic acid also indicates that ω-hydroxylated epoxy fatty acid impurities in natural extracts would compromise resolution efficiency compared to synthetic 9,10-epoxystearic acid [1].

Quantitative Analytical Reference Standards for Thermoxidized Food Oil Monitoring

GC-MS quantification of monoepoxy fatty acids in used frying oils requires stereochemically defined 9,10-epoxystearate standards that match the expected threo/erythro ratio of the sample matrix. Since thermoxidation of cis-oleate-rich oils yields 9,10-epoxystearates with a threo/erythro ratio of approximately 2.3, while trans-elaidate-rich systems produce a ratio of 6.2, use of a single-isomer standard introduces systematic quantification error [1]. In olive oil heated at 180 °C for 15 h, cis- and trans-9,10-epoxystearate levels reached 4.29–14.24 mg/g oil, representing a major class of oxidized fatty acid monomers; accurate quantitation requires procurement of stereochemically appropriate reference materials [2].

Bio-Based Epoxy Coating Formulations Requiring Defined Crosslink Density and High Hydrophobicity

Bis-(9,10-epoxystearic acid) 1,2-ethanediyl ester (EEDE), derived from 9,10-epoxystearate, provides a well-defined diepoxy monomer with exactly two reactive oxirane groups per molecule—unlike epoxidized vegetable oils (ESBO, ELO) whose variable epoxy content leads to batch-dependent crosslink density [1]. Crosslinked EEDE homopolymer films achieve a water contact angle of 98°, exceeding DGEBA-based networks in hydrophobicity. When copolymerized with DGEBA at a 1:5 molar ratio, EEDE maintains crosslink density comparable to pure DGEBA networks while introducing aliphatic flexibility and renewable content. For coating formulators requiring reproducible film properties with bio-based content, EEDE's defined difunctionality is a critical procurement specification not offered by epoxidized triglyceride mixtures [1].

PVC Plasticizer Selection for Low-Temperature Flexibility with Internal Oxirane Stabilization

The internally positioned 9,10-oxirane group confers quantifiably superior low-temperature plasticizer performance compared to terminal epoxide derivatives: allyl 9,10-epoxystearate achieves Tf = −43.5 °C versus glycidyl epoxystearate at −29.4 °C (a 14.1 °C advantage), and cis-configured butyl 9,10-epoxystearate (Tf = −46.2 °C) outperforms its trans isomer (Tf = −37.8 °C) by 8.4 °C [1]. Furthermore, internally positioned oxirane groups in long chains provide greater combined plasticizing and heat-stabilizing functionality than terminal oxirane groups in short-chain esters. For flexible PVC applications where phthalate replacement and low-temperature performance are concurrent requirements, the cis-9,10-epoxystearate ester derivatives with appropriate alcohol moieties represent the evidence-supported choice over glycidyl or trans-epoxy alternatives [1].

Application
Selection Property
Validation Focus
Enzymatic resolution of enantiopure diols
Free acid form with cis-9,10-epoxy configuration
Enantioselectivity and V/Km ratio under free acid conditions
GC‑MS quantitation in thermoxidized oils
Stereochemically defined threo/erythro ratio matching sample precursor
Calibration accuracy across cis/trans precursor profiles
Bio‑based epoxy coatings with high hydrophobicity
Defined diepoxy monomer (EEDE) with exactly two oxirane groups
Crosslink density and water contact angle reproducibility
PVC plasticizer for low‑temperature flexibility
Internal 9,10‑oxirane and cis configuration with appropriate ester moiety
Low‑temperature Tf and extraction resistance performance
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